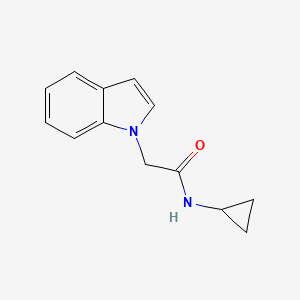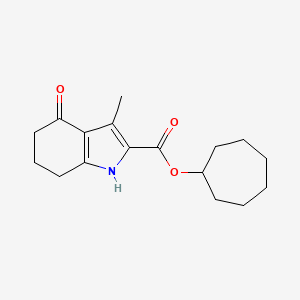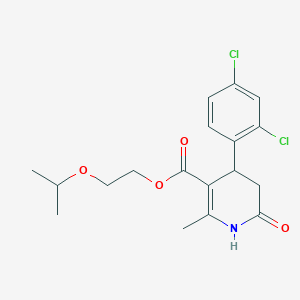![molecular formula C18H16Cl2N4S B4837526 N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4837526.png)
N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DPTU and has been the subject of numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
Mecanismo De Acción
The mechanism of action of DPTU is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that DPTU inhibits the activity of the enzyme thioredoxin reductase, which is involved in regulating cellular redox balance and has been implicated in cancer cell growth and survival. Additionally, DPTU has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that DPTU exhibits potent anti-inflammatory and antioxidant effects, making it a promising candidate for further investigation as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, DPTU has been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DPTU is its potent anti-tumor activity and potential as a cancer therapeutic. However, one limitation is that the mechanism of action of DPTU is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to investigate the safety and toxicity of DPTU in vivo before it can be considered for clinical use.
Direcciones Futuras
There are several future directions for research on DPTU. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, given its neuroprotective effects. Additionally, further studies are needed to elucidate the mechanism of action of DPTU and its potential applications in cancer research. Finally, studies are needed to investigate the safety and toxicity of DPTU in vivo to determine its potential as a clinical therapeutic agent.
Aplicaciones Científicas De Investigación
DPTU has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that DPTU exhibits potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, DPTU has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer agent.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4S/c1-12-4-2-3-5-13(12)11-24-9-8-17(23-24)22-18(25)21-14-6-7-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGPLXHMNREYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-ethyl-1-piperidinyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4837449.png)
![ethyl (1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B4837451.png)


![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate](/img/structure/B4837475.png)

![2-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4837495.png)


![N-({4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzamide](/img/structure/B4837524.png)
![2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4837536.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4837538.png)

![6-cyclopropyl-N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4837550.png)